molecular formula C20H22ClN3O4S B2913620 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 1797172-17-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2913620
CAS No.: 1797172-17-8
M. Wt: 435.92
InChI Key: DAIGZRZOCWSPFT-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as G-protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK5 . These interactions are significant as GRKs are involved in the regulation of receptor signaling pathways. The compound’s binding to these enzymes can modulate their activity, influencing various downstream signaling processes. Additionally, it has been observed to interact with proteins involved in cell cycle regulation and apoptosis, highlighting its potential in cancer research .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of GRKs, which in turn affects receptor desensitization and internalization . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis. In cancer cells, it has been shown to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of GRKs, inhibiting their kinase activity and preventing the phosphorylation of target receptors . This inhibition leads to altered receptor signaling and downstream effects on cellular functions. Additionally, the compound can activate or inhibit other enzymes involved in metabolic pathways, further influencing cellular processes. Changes in gene expression are mediated through its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. Its efficacy may decrease over time due to degradation or metabolic inactivation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates receptor signaling and induces apoptosis in cancer cells without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . These interactions can affect the compound’s metabolic stability and the formation of active or inactive metabolites. The compound’s influence on metabolic flux and metabolite levels can also impact cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, with accumulation in target tissues enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with transcription factors and influence gene expression. Similarly, its presence in the cytoplasm enables it to modulate signaling pathways and metabolic processes.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-27-18-7-6-15(21)12-19(18)29(25,26)22-13-14-8-10-24(11-9-14)20-23-16-4-2-3-5-17(16)28-20/h2-7,12,14,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIGZRZOCWSPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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